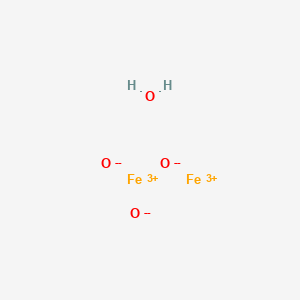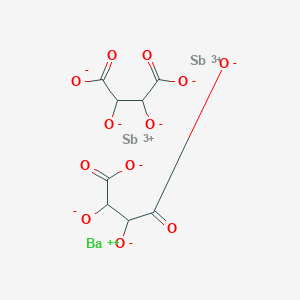![molecular formula C11H12N2O4 B078469 [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate CAS No. 13838-02-3](/img/structure/B78469.png)
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate typically involves the reaction of phenylacetylurea with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Phenylacetylurea} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler urea derivatives.
Applications De Recherche Scientifique
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Phenacemide (Phenurone): A straight-chain analogue of 5-phenylhydantoin, used as an anticonvulsant.
Pheneturide (Benuride): Another anticonvulsant with a similar structure.
Chlorphenacemide (Comitia-don): Used for its anticonvulsant properties.
Acetylpheneturide (Crampol): Similar in structure and used for similar applications.
Uniqueness: [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its acetoxy group differentiates it from other similar compounds, providing unique reactivity and biological activity.
Propriétés
Numéro CAS |
13838-02-3 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)17-9(10(15)13-11(12)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H3,12,13,15,16) |
Clé InChI |
MDVVMENOOOZBJG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
Synonymes |
acetoxyphenurone alpha-acetoxyphenylacetylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



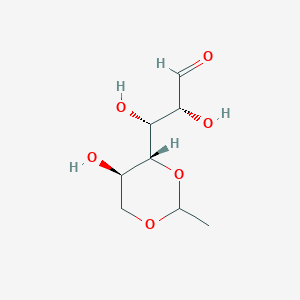
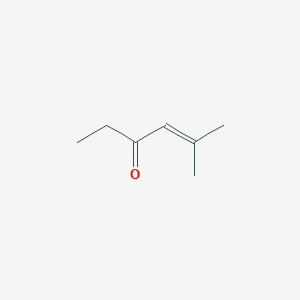
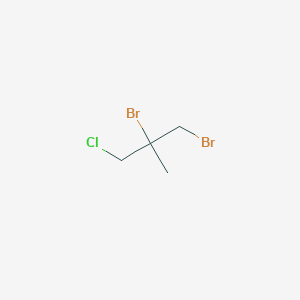
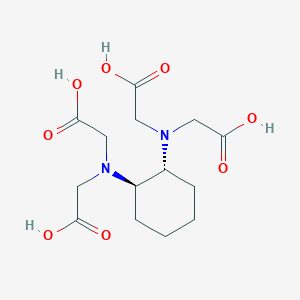
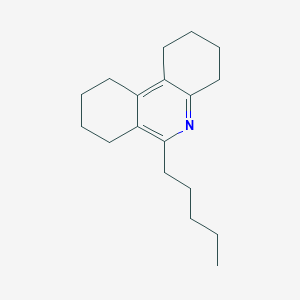
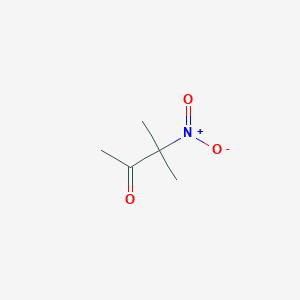
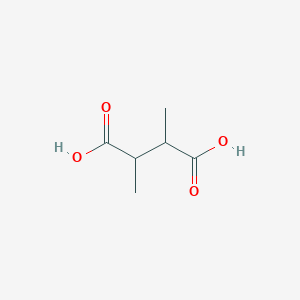


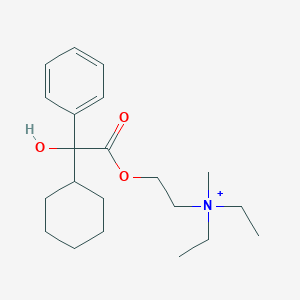
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
